molecular formula C17H17FO B1219382 4-Butyl-2'-fluorobenzophenone CAS No. 64357-33-1

4-Butyl-2'-fluorobenzophenone

Cat. No. B1219382
CAS RN: 64357-33-1
M. Wt: 256.31 g/mol
InChI Key: HBAUGXMMWXCUJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Butyl-2'-fluorobenzophenone, such as 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, involves complex reactions starting from halogen-substituted benzophenones. These syntheses often employ 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3 conditions, showcasing the importance of selecting appropriate solvents and catalysts to achieve the desired fluorinated benzophenone derivatives (Satheeshkumar et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Butyl-2'-fluorobenzophenone and its derivatives is often confirmed through spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. These techniques allow for the detailed analysis of molecular geometry, confirming the presence of fluorine atoms in the molecular structure and providing insight into the compound's electronic and structural characteristics. Computational methods, such as DFT calculations, further support these findings by predicting vibrational frequencies and molecular electrostatic potentials (Satheeshkumar et al., 2017).

Scientific Research Applications

1. Fluorescent Probes for Environmental and Biological Sciences

4-Butyl-2'-fluorobenzophenone derivatives are utilized in the development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. This is significant in chemical, biological, and environmental sciences for detecting toxic benzenethiols and biologically active aliphatic thiols. The probes designed using derivatives of 4-Butyl-2'-fluorobenzophenone exhibit high sensitivity and selectivity, with applications in determining thiophenols in water samples, demonstrating its utility in environmental and biological monitoring (Wang, Han, Jia, Zhou, & Deng, 2012).

2. Synthesis and Chemical Reactivity Studies

4-Butyl-2'-fluorobenzophenone derivatives play a role in the synthesis of complex chemical structures like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one. This involves studies on molecular geometry, spectral analysis, and chemical reactivity, contributing to our understanding of high-performance polymers and their potential applications in various fields, including engineering plastics and membrane materials (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).

3. Thermal and Mechanical Properties of Polymers

Research involving 4-Butyl-2'-fluorobenzophenone derivatives includes the study of thermal and mechanical properties of polymers like poly(arylene ether ketone)s. These studies are essential in materials science and engineering, as they provide insights into how the molecular structure of polymers affects their physical, thermal, mechanical, and adhesion properties, with implications for a wide range of applications from industrial to technological domains (Yıldız, İnan, Yıldırım, Kuyulu, & Güngör, 2007; 2001).

4. Electrochemical Studies

The compound also finds application in electrochemical studies, such as the reduction of nitrobenzene and nitrophenols in room temperature ionic liquids. These studies provide valuable insights into the electrochemical behavior of organic compounds and can inform the development of new electrochemical sensors and devices (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).

properties

IUPAC Name

(4-butylphenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAUGXMMWXCUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214574
Record name 4-Butyl-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-2'-fluorobenzophenone

CAS RN

64357-33-1
Record name 4-Butyl-2'-fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064357331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butyl-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3.16 g (0.02 mole) of 2-fluoro benzoic acid chloride was dissolved in 30 ml of carbon disulfide and then, 4.0 g (0.03 mole) of anhydrous aluminum chloride was added to the solution. A 2.68 g (0.02 mole) of n-butyl benzene was further added to the mixture with stirring, and the reaction was carried out at room temperature for 18 hours. In accordance with the process of Example 1, the reaction mixture was treated to obtain 3.2 g of 4-n-butyl-2'-fluorobenzophenone having a boiling point of 180° to 190° C./5 mmHg. (yield of 62.5%).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Matsuo, K Amemiya, K Saga, Y Hamazaki… - Arzneimittel …, 1981 - europepmc.org
A benzophenone derivative, 4-butyl-2'-fluorobenzophenone (KC-8973), having anti-inflammatory effects has been studied pharmacologically and toxicologically. On the carrageenin-…
Number of citations: 3 europepmc.org

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